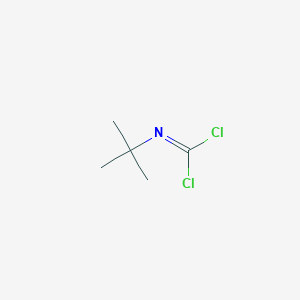

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” is a chemical compound with the formula C6H12Cl2 . It is a highly versatile compound used in various scientific research, including applications in organic synthesis, pharmaceutical development, and material science.

Synthesis Analysis

While specific synthesis methods for “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” were not found, related compounds have been synthesized through various methods. For instance, 1-chloro-3,3-dimethylbutane can be synthesized by treating tert-butyl chloride and ethylene with aluminum trichloride . Another method involves the oxidation of 1-chloro-3,3-dimethylbutane with dimethyl sulfoxide, in the presence of an effective amount of inorganic bromide or iodide, and in the presence of an effective amount of base, to produce 3,3-dimethylbutyraldehyde .

Molecular Structure Analysis

The molecular structure of “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” consists of a butane backbone with two chlorine atoms and two methyl groups attached . The IUPAC Standard InChI is InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 .

Applications De Recherche Scientifique

Catalytic Applications

The use of di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex in catalyzing the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives demonstrates the compound's role in facilitating highly selective chemical transformations under phosphine-free conditions. This process showcases the compound's utility in organic synthesis, particularly in the formation of complex organic structures with high stereoselectivity, without the need for additional additives or aprotic cosolvents (Bassetti et al., 2007).

Reaction Mechanisms and Intermediates

In studies on carbonyl allylation, the regio- and diastereoselective reactions of 1-halobut-2-enes with tin(II) halides have been described, demonstrating the compound's role in understanding complex reaction pathways. These reactions yield insights into alpha- and gamma-regioselective carbonyl allylation, showcasing the compound's importance in elucidating reaction mechanisms that involve significant regio- and diastereocontrol (Ito et al., 2000).

Complex Formation in Biological Relevance

Research on the complex formation reactions of palladium(II) with biologically relevant ligands, where cis-Dichloro-(N, N′-dimethylethylenediamine)palladium(II) [Pd(Me2en)Cl2] is synthesized, has provided valuable insights into the stoichiometry and stability constants of complexes formed with amino acids, peptides, and DNA constituents. This work is essential for understanding the interaction of metal complexes with biological molecules, potentially impacting fields such as bioinorganic chemistry and pharmacology (Mohamed & Shoukry, 2001).

Synthesis and Rearrangements

The Stevens Rearrangement has been utilized in the synthesis of new unsaturated amines, demonstrating the compound's utility in organic synthesis, particularly in generating novel compounds through rearrangement reactions. This research highlights the compound's versatility in the synthesis of complex organic molecules, which could have implications in materials science and medicinal chemistry (Manukyan et al., 2018).

Propriétés

IUPAC Name |

N-tert-butyl-1,1-dichloromethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N/c1-5(2,3)8-4(6)7/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMCNCRRMHUNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)